Lipophilicity (LogP) Shift Induced by 2-Fluoro Substitution in Salicylate Scaffolds
Fluorine substitution at the 2-position of the methyl salicylate scaffold results in a quantifiable reduction in LogP, impacting membrane permeability and distribution profiles. Specifically, methyl 2-fluoro-6-hydroxybenzoate exhibits a computed LogP of 2.38, which is 0.17 log units lower than the 2.55 LogP reported for the non-fluorinated methyl salicylate [1]. This difference, while numerically modest, reflects a meaningful alteration in lipophilicity that can influence compound partitioning in biological membranes and chromatographic retention times [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 (computed) |
| Comparator Or Baseline | Methyl salicylate (LogP = 2.55, computed) |
| Quantified Difference | ΔLogP = -0.17 |
| Conditions | Computed LogP values from chemical database sources; experimental LogP may vary |
Why This Matters
Lipophilicity directly affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making even a 0.17 LogP shift a relevant factor for selecting the appropriate intermediate in medicinal chemistry optimization campaigns.
- [1] PubChem. (n.d.). Methyl salicylate (CID 4133). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-salicylate View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
